molecular formula C9H9ClO2 B1364272 Methyl 3-(chloromethyl)benzoate CAS No. 34040-63-6

Methyl 3-(chloromethyl)benzoate

Cat. No. B1364272
Key on ui cas rn: 34040-63-6
M. Wt: 184.62 g/mol
InChI Key: NEXHXAMAIMAABX-UHFFFAOYSA-N
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Patent
US06150373

Procedure details

650 μl (8.8 mmol) of thionyl chloride was added dropwise to a stirred solution of 1 g (5.8 mmol) of 3-(chloromethyl)benzoic acid in 40 ml of methanol at 0° C. under a nitrogen atmosphere, then stirred at room temperature overnight. The solvent was evaporated, the residue dissolved in dichloromethane (30 ml), washed with saturated aqueous sodium bicarbonate (2×40 ml), brine (40 ml), dried over magnesium sulfate, filtered and evaporated to give 0.94 g (88%) of methyl-3-(chloromethyl)benzoate as a colorless mobile liquid.
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][CH2:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11].[CH3:16]O>>[CH3:16][O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][CH:15]=[C:7]([CH2:6][Cl:5])[CH:8]=1

Inputs

Step One
Name
Quantity
650 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
ClCC=1C=C(C(=O)O)C=CC1
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (30 ml)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (2×40 ml), brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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